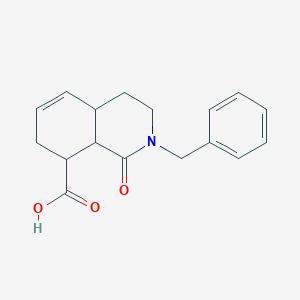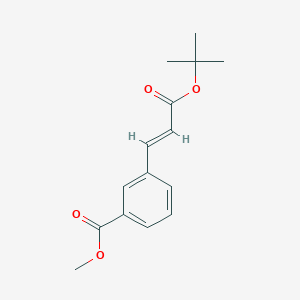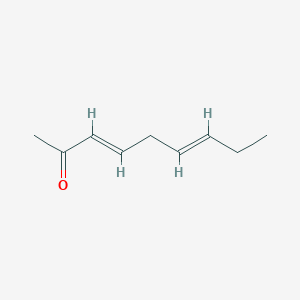
3,6-Nonadien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Nonadien-2-one is an organic compound with the molecular formula C9H14O. It is a ketone characterized by the presence of two double bonds in its nine-carbon chain. This compound is known for its distinctive aroma, often described as green and cucumber-like, making it a valuable component in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,6-Nonadien-2-one can be synthesized through various organic reactions. One common method involves the aldol condensation of hexanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize output. The process may also include purification steps such as distillation or chromatography to isolate the compound from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Nonadien-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Nonanoic acid or other oxidized derivatives.
Reduction: 3,6-Nonadien-2-ol or nonane.
Substitution: Various substituted nonadienes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-Nonadien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studies have explored its role in plant biology, particularly in the biosynthesis of volatile organic compounds in fruits and vegetables.
Medicine: Research has investigated its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is utilized in the flavor and fragrance industry to impart green, fresh notes to various products.
Mecanismo De Acción
The mechanism of action of 3,6-Nonadien-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various physiological processes. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular activities. The exact pathways and targets can vary depending on the context and application .
Comparación Con Compuestos Similares
3,6-Nonadien-1-ol: An alcohol with similar structural features but different functional groups.
2,6-Nonadienal: An aldehyde with comparable double bond positions.
2,4-Nonadien-1-ol: Another alcohol with a different arrangement of double bonds.
Uniqueness: 3,6-Nonadien-2-one is unique due to its specific combination of double bonds and a ketone group, which imparts distinct chemical reactivity and sensory properties. This makes it particularly valuable in applications requiring specific aroma profiles and chemical behaviors .
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(3E,6E)-nona-3,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h4-5,7-8H,3,6H2,1-2H3/b5-4+,8-7+ |
Clave InChI |
LXEYQCJEHJZVAR-AOSYACOCSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C(=O)C |
SMILES canónico |
CCC=CCC=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


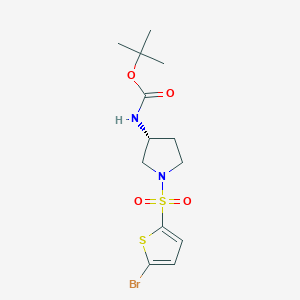
![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
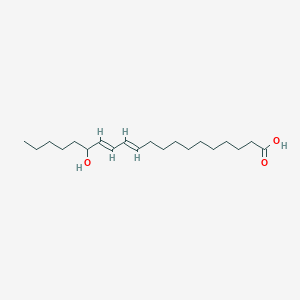
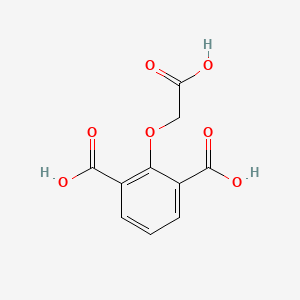
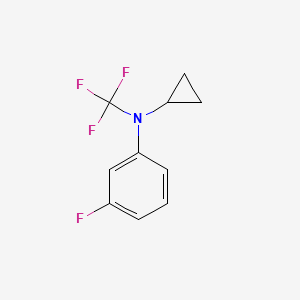
![Methyl 3-[(1,1-dimethylethoxy)carbonyl]-5-oxo-3-pyrrolidineacetate](/img/structure/B13971740.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13971748.png)
![6-Isopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13971750.png)

![7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13971763.png)
